molecular formula C8H6BrN3 B13114114 6-Bromo-1,5-naphthyridin-2-amine

6-Bromo-1,5-naphthyridin-2-amine

Cat. No.: B13114114
M. Wt: 224.06 g/mol
InChI Key: DXJPTNXGEUFGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,5-naphthyridin-2-amine is a brominated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal and materials chemistry. Based on its molecular structure, this amine is expected to be a valuable precursor for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for diversification at the bromo-substituted position. The 1,5-naphthyridine core is a diazanaphthalene analog known for its significant role in pharmaceutical research . Derivatives of this scaffold exhibit a wide spectrum of biological activities, including antiproliferative, antibacterial, and antiviral properties, and find applications in the development of compounds for cardiovascular, central nervous system, and hormonal diseases . Furthermore, the 1,5-naphthyridine structure is investigated for applications beyond medicine, such as in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors . As a building block, 6-Bromo-1,5-naphthyridin-2-amine provides researchers with a key fragment for exploring these diverse applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

6-bromo-1,5-naphthyridin-2-amine

InChI

InChI=1S/C8H6BrN3/c9-7-3-1-6-5(11-7)2-4-8(10)12-6/h1-4H,(H2,10,12)

InChI Key

DXJPTNXGEUFGPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Cyclization Reactions for 1,5-Naphthyridines

Literature reviews emphasize cyclization strategies starting from pyridine derivatives or related precursors under acidic or oxidative conditions. For example, the use of iodine or nitro-substituted benzenesulfonates as catalysts in dioxane/water mixtures has been reported to efficiently construct 1,5-naphthyridines via cyclization and oxidation.

  • Oxidants such as m-nitrobenzenesulfonate yield better reproducibility and moderate yields (~45-50%).
  • Brominated derivatives (e.g., 3-bromo-1,5-naphthyridine) have been synthesized by modified Skraup reactions using these oxidants.

Halogenation (Bromination) of 1,5-Naphthyridine Derivatives

Selective bromination is typically achieved by treating 1,5-naphthyridine or its hydroxyl derivatives with bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. This step is crucial for introducing the bromine atom at the 6-position.

  • Bromination conditions: bromine in acetic acid at controlled temperatures.
  • Alternative brominating agents: NBS for milder and more selective bromination.

Amination at the 2-Position

The amino group at position 2 can be introduced by nucleophilic substitution or by direct synthesis of the aminated naphthyridine ring. Although direct methods for 6-bromo-1,5-naphthyridin-2-amine are less documented, analogous compounds like 1,8-naphthyridin-2-amine have been synthesized efficiently by condensation reactions.

Detailed Preparation Methodologies

Literature-Reported Synthesis of 1,8-Naphthyridin-2-amine (Analogous Approach)

A patented method for 1,8-naphthyridin-2-amine synthesis involves reacting 2,6-diaminopyridine with 1,1,3,3-tetramethoxypropane in acidic media (acetic, sulfuric, or phosphoric acid) at 25–75 °C for 20–60 minutes. The reaction proceeds via cyclization, followed by basification, extraction, and purification.

Parameter Range/Value Notes
Acid type Acetic acid, sulfuric acid, phosphoric acid Acidic medium facilitates cyclization
Acid to diamine ratio 3–10 mL/g Ensures solubility and reaction rate
Tetramethoxypropane ratio 0.5–1.5 mol/mol Stoichiometric control
Temperature 25–75 °C Optimal 45–75 °C for best yields
Reaction time 20–60 minutes Typically 30 minutes
Work-up Basification with 5M NaOH (pH >10), filtration, extraction, chromatography Purification to high purity
Yield 70–72% High yield and purity (~96% HPLC)

This method highlights a mild, cost-effective, and scalable approach, avoiding harsh conditions such as liquid ammonia or potassium metal.

Bromination of 1,5-Naphthyridine Derivatives

Bromination of 1,5-naphthyridine derivatives to obtain 6-bromo-substituted compounds is typically performed as follows:

Reagent Solvent Temperature Notes
Bromine (Br2) Acetic acid Room temp to reflux Direct bromination, regioselective
N-Bromosuccinimide (NBS) Chloroform, acetic acid Mild heating Milder, more selective bromination

This step is essential for introducing the bromine atom at the 6-position, which can then be further functionalized.

Synthesis of 6-Bromo-1,5-naphthyridin-2-amine

While direct synthetic routes to 6-bromo-1,5-naphthyridin-2-amine are less frequently detailed, the general approach involves:

  • Preparation of 1,5-naphthyridin-2-amine or its precursor.
  • Selective bromination at the 6-position using bromine or NBS.
  • Purification by chromatographic methods.

The molecular formula is C8H6BrN3 with a molecular weight of 224.06 g/mol.

Research Findings and Optimization

  • Bromination using NBS provides better control and fewer side reactions compared to elemental bromine.
  • Acidic media such as acetic acid or sulfuric acid facilitate cyclization and bromination steps.
  • Purification by column chromatography using alumina and elution with methylene chloride/methanol mixtures yields high-purity products.
  • Reaction temperature and time critically affect yield and purity; optimal conditions are 45–75 °C and 30–40 minutes for cyclization and bromination steps.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Cyclization 2,6-Diaminopyridine + 1,1,3,3-Tetramethoxypropane in acid (AcOH/H2SO4/H3PO4), 45–75 °C, 30 min Formation of naphthyridin-2-amine core, high yield (~70%)
Bromination Bromine or NBS in acetic acid or chloroform, mild heating Selective bromination at 6-position
Work-up & Purification Basification with NaOH (pH >10), filtration, extraction, column chromatography High purity product (>95% HPLC)

Chemical Reactions Analysis

6-Bromo-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form reduced derivatives.

    Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-1,5-naphthyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers and Structural Analogues

2.1.1. 7-Bromo-1,5-naphthyridin-2-amine
  • CAS No.: 1309774-04-6
  • Molecular Formula : C₈H₆BrN₃
  • Key Differences : The bromine substituent shifts to position 7, altering electronic distribution and steric accessibility. This isomer exhibits distinct reactivity in cross-coupling reactions due to differences in halogen activation .
2.1.2. 6-Bromo-1,8-naphthyridin-2-amine
  • CAS No.: 64874-38-0
  • Molecular Formula : C₈H₆BrN₃
  • Key Differences : The nitrogen atoms reside at positions 1 and 8 instead of 1 and 5, modifying the aromatic π-system and hydrogen-bonding capacity. This structural variation impacts solubility and binding affinity in medicinal chemistry applications .

Halogen-Substituted Analogues

2.2.1. 2,6-Dichloro-1,5-naphthyridine
  • Key Differences : Replacing bromine with chlorine reduces steric bulk and alters electronic effects (Cl is less electronegative than Br). This compound undergoes sequential substitution reactions more readily due to higher leaving-group ability of Cl compared to Br .
2.2.2. 3-Bromo-1,5-naphthyridin-2-amine
  • Synthesis : Prepared via amination of 3-bromo-1,5-naphthyridine using NH₄OH and CuSO₄·17H₂O (75% yield).
  • Key Differences : The bromine at position 3 creates a meta relationship with the amine, reducing conjugation effects and altering regioselectivity in subsequent reactions .

Functionalized Derivatives

2.3.1. 6-Bromo-N-propionyltryptamine
  • Structure : Features a 6-bromoindole core linked to a propionyl group.
  • Key Differences : The indole moiety enhances biological activity (e.g., antimicrobial properties), but the naphthyridine scaffold offers superior thermal stability and solubility in polar solvents .
2.3.2. Halgerdamine
  • Structure : A brominated tryptophan derivative isolated from marine organisms.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Halogen Position Key Properties/Applications
6-Bromo-1,5-naphthyridin-2-amine Not reported C₈H₆BrN₃ 224.06 6 High thermal stability; precursor for Suzuki couplings
7-Bromo-1,5-naphthyridin-2-amine 1309774-04-6 C₈H₆BrN₃ 224.06 7 Altered regioselectivity in cross-coupling reactions
6-Bromo-1,8-naphthyridin-2-amine 64874-38-0 C₈H₆BrN₃ 224.06 6 Modified π-system for material science applications
2,6-Dichloro-1,5-naphthyridine Not reported C₈H₄Cl₂N₂ 203.04 2, 6 Enhanced reactivity in sequential substitutions

Biological Activity

6-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

6-Bromo-1,5-naphthyridin-2-amine belongs to the naphthyridine family, characterized by a bicyclic structure containing nitrogen atoms. The presence of the bromine atom at the 6-position and the amino group at the 2-position significantly influence its biological properties.

The biological activity of 6-Bromo-1,5-naphthyridin-2-amine is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, studies have indicated that it may act as an ATP-competitive inhibitor of mTOR (mechanistic target of rapamycin), a key regulator in cell growth and metabolism .
  • Antitumor Activity : Research has highlighted its potential as an antitumor agent. The compound exhibits cytotoxic effects against various cancer cell lines, suggesting that it may interfere with tumor growth through apoptosis induction or cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 6-Bromo-1,5-naphthyridin-2-amine:

Activity Target Effect Reference
Kinase InhibitionmTORATP-competitive inhibition
Antitumor ActivityVarious cancer cell linesInduction of apoptosis
Antimicrobial PropertiesBacterial strainsInhibition of bacterial growth

Case Studies

  • Antitumor Efficacy : A study investigated the effects of 6-Bromo-1,5-naphthyridin-2-amine on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound. The study concluded that this compound could be a promising candidate for further development as an anticancer drug .
  • Kinase Inhibition Profile : In another research effort focusing on kinase inhibitors, 6-Bromo-1,5-naphthyridin-2-amine was evaluated alongside other naphthyridine derivatives. The compound exhibited potent inhibitory activity against mTOR and related kinases, indicating its potential role in cancer therapy targeting the PI3K/Akt/mTOR pathway .
  • Antimicrobial Activity : A recent investigation assessed the antimicrobial properties of 6-Bromo-1,5-naphthyridin-2-amine against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound effectively inhibited bacterial growth at sub-micromolar concentrations, suggesting its utility as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.